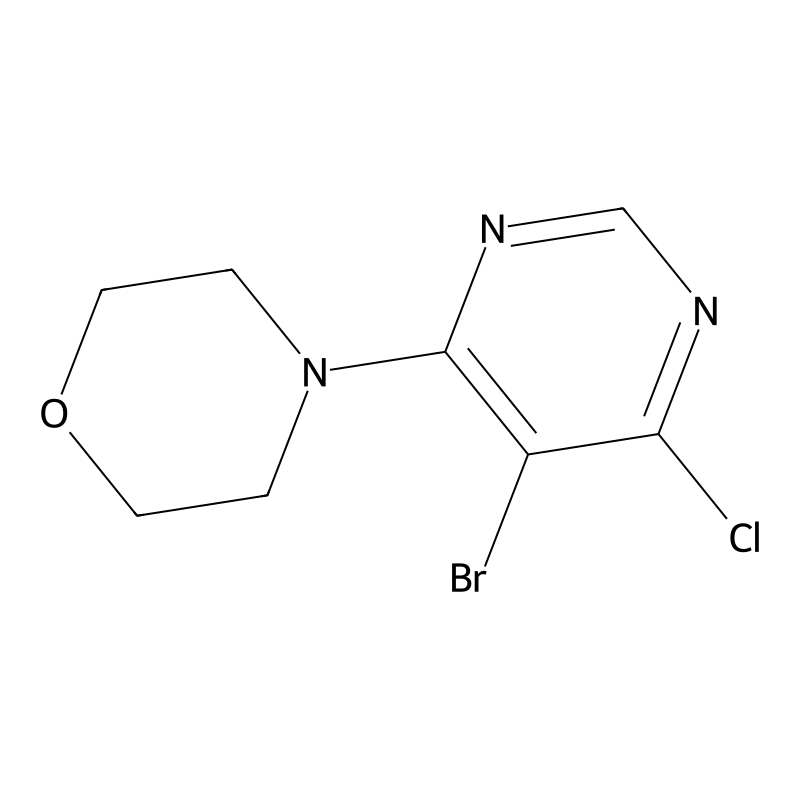

4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with bromine and chlorine atoms at the 5 and 6 positions, respectively. The morpholine group is attached at the 4 position of the pyrimidine ring, contributing to its chemical properties and biological activities. The molecular formula of this compound is C8H9BrClN3O, and it has been identified under the CAS number 1289263-29-1.

Chemical reference standard: Several chemical suppliers offer 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine as a high-quality reference standard for research purposes. These standards are likely used in various analytical techniques such as chromatography or mass spectrometry to identify and quantify unknown compounds with similar structures.

Potential for medicinal chemistry: The presence of a chloropyrimidine ring and a morpholine group in the molecule suggests potential for further investigation in medicinal chemistry. Chloropyrimidine rings are found in various bioactive molecules, including some FDA-approved drugs []. Morpholine groups are also present in several medications []. However, there is no scientific literature currently available describing the biological activity or therapeutic potential of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine itself.

- Oxidation: Can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound.

- Substitution Reactions: Nucleophilic substitution can occur at the pyrimidine ring, particularly at positions where halogens are present.

The products formed from these reactions depend on the specific reagents and conditions utilized. For example, oxidation may yield oxidized derivatives, while reduction may lead to different reduced forms of the compound.

4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine exhibits significant biological activity, making it a valuable compound in medicinal chemistry. It has shown potential as an antiviral and anticancer agent due to its ability to interact with various biological targets. Its unique halogen substitutions enhance its reactivity and selectivity towards specific enzymes or receptors involved in disease pathways .

The synthesis of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine typically involves several steps:

- Preparation of Pyrimidine Core: The initial step often involves synthesizing the 5-bromo-6-chloropyrimidin-4-amine.

- Reaction with Morpholine: This intermediate is then reacted with morpholine under controlled conditions, usually in a solvent such as ethanol or methanol, often requiring heating to facilitate the reaction .

- Purification: Post-reaction, purification techniques like recrystallization or chromatography are employed to isolate the final product in high purity.

In industrial settings, methods may include continuous flow reactors to optimize yield and minimize waste.

Uniqueness: The distinct substitution pattern on the pyrimidine ring and the presence of both bromine and chlorine atoms set 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine apart from these similar compounds. This unique configuration enhances its reactivity and specificity for biological targets, making it a promising candidate for further research in drug development.

Studies involving 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine focus on its interactions with biological targets. Its halogenated structure allows for specific binding interactions with enzymes or receptors that are crucial in disease mechanisms. Understanding these interactions helps in designing more effective therapeutic agents targeting specific pathways in diseases like cancer and viral infections .

Contemporary Synthesis Protocols

Contemporary synthesis protocols for 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine involve sophisticated approaches that leverage modern organic chemistry methodologies to achieve efficient and selective formation of the target compound . The synthesis typically involves multiple sequential transformations, beginning with the preparation of the halogenated pyrimidine core and subsequent conjugation with the morpholine ring system [2]. Recent advances in synthetic methodology have focused on developing more efficient protocols that minimize reaction steps while maximizing overall yields [3] [4].

The compound, with the molecular formula C8H9BrClN3O and molecular weight of 278.53 g/mol, represents a significant synthetic challenge due to the presence of multiple reactive centers and the need for regioselective transformations [5]. Modern synthetic approaches have incorporated green chemistry principles and sustainable methodologies to address environmental concerns while maintaining synthetic efficiency [6].

Halogenation Strategies for Pyrimidine Core Functionalization

Halogenation strategies for pyrimidine core functionalization represent a critical aspect of the synthetic pathway toward 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine [7] [8]. The selective introduction of bromine and chlorine atoms at specific positions on the pyrimidine ring requires carefully controlled reaction conditions and appropriate halogenating reagents [9].

Contemporary halogenation protocols employ various methodologies including direct halogenation using molecular halogens, electrophilic halogenation with N-halosuccinimides, and oxidative halogenation systems [7] [4]. The regioselective bromination at the 5-position of pyrimidine derivatives has been achieved through the use of bromine in conjunction with hydrogen halide salts in aromatic solvents such as nitrobenzene or chlorobenzene [9]. This approach involves the formation of a bromine-pyrimidine complex that facilitates selective electrophilic substitution at the desired position [9].

For chlorination at the 6-position, alternative strategies have been developed that utilize chlorinating agents under controlled temperature conditions [10]. The sequence of halogenation reactions is crucial, as the electronic effects of previously introduced halogens influence the reactivity and selectivity of subsequent halogenation steps [11]. Studies have demonstrated that the presence of electron-withdrawing groups such as halogens activates the pyrimidine ring toward nucleophilic aromatic substitution reactions [12] [13].

| Halogenation Method | Reagent System | Temperature (°C) | Reaction Time | Selectivity |

|---|---|---|---|---|

| Direct Bromination | Bromine/Hydrogen Halide Salt | 125-135 | 30-90 min | 5-position selective |

| Electrophilic Chlorination | Chlorinating Agent/Solvent | 80-120 | 2-6 hours | 6-position selective |

| Oxidative Halogenation | Sodium Halide/Potassium Persulfate | 80 | 1-12 hours | Position-dependent |

The mechanistic pathway for halogenation involves initial complexation of the halogen with the pyrimidine substrate, followed by electrophilic attack at the most activated carbon center [7] [4]. The regioselectivity is governed by the electronic distribution within the pyrimidine ring, with electron-deficient positions being more susceptible to electrophilic attack [14].

Morpholine Ring Conjugation Techniques

Morpholine ring conjugation techniques constitute the final and crucial step in the synthesis of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine [2] [15]. The attachment of the morpholine moiety to the halogenated pyrimidine core is typically achieved through nucleophilic aromatic substitution reactions, where morpholine acts as the nucleophile attacking the electron-deficient pyrimidine ring [12] [6].

The nucleophilic aromatic substitution mechanism proceeds through the formation of a Meisenheimer complex intermediate, where the morpholine nitrogen attacks the carbon atom at the 4-position of the pyrimidine ring [12] [13]. This reaction is facilitated by the presence of electron-withdrawing halogen substituents, which increase the electrophilicity of the pyrimidine carbon atoms [16].

Palladium-catalyzed cross-coupling reactions have emerged as an alternative approach for morpholine conjugation [15] [17]. These methodologies utilize palladium complexes with appropriate ligands to facilitate the coupling between halogenated pyrimidines and morpholine derivatives under mild reaction conditions [15]. The use of palladium catalysts allows for greater functional group tolerance and often results in improved yields compared to traditional nucleophilic substitution approaches [18].

Recent studies have demonstrated the effectiveness of using various base systems including lithium hexamethyldisilazide, potassium carbonate, and triethylamine to facilitate the morpholine conjugation reaction [15] [2]. The choice of base significantly influences both the reaction rate and the overall yield of the desired product [6].

Reaction Kinetic Studies and Mechanistic Investigations

Reaction kinetic studies and mechanistic investigations of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine synthesis have provided valuable insights into the fundamental processes governing the formation of this compound [12] [16]. The mechanistic pathway involves multiple elementary steps, each with distinct kinetic characteristics that influence the overall reaction efficiency [19].

The nucleophilic aromatic substitution mechanism for morpholine conjugation follows a two-step addition-elimination pathway [12] [13]. The first step involves the nucleophilic attack of morpholine on the electrophilic pyrimidine carbon, forming a negatively charged Meisenheimer intermediate [13]. This step is typically rate-limiting due to the disruption of aromaticity in the pyrimidine ring [16]. The second step involves the elimination of the leaving group, restoring aromaticity and yielding the final product [12].

Kinetic studies have revealed that the reaction rate is significantly influenced by the electronic nature of the substituents on the pyrimidine ring [12]. Electron-withdrawing groups such as halogens increase the reaction rate by stabilizing the negatively charged intermediate through resonance and inductive effects [16] [13]. The presence of both bromine and chlorine substituents in 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine creates a highly activated system that promotes rapid nucleophilic attack [11].

Temperature-dependent kinetic studies have shown that the activation energy for the morpholine conjugation reaction varies depending on the specific reaction conditions and solvent system employed [19]. Higher temperatures generally lead to increased reaction rates, but excessive heating can result in competitive side reactions and decreased selectivity [20].

| Reaction Parameter | Optimal Range | Impact on Rate | Mechanistic Significance |

|---|---|---|---|

| Temperature | 50-80°C | Exponential increase | Activation energy overcome |

| Base Concentration | 1.5-2.5 equiv | Linear correlation | Deprotonation facilitation |

| Solvent Polarity | Moderate to high | Rate enhancement | Intermediate stabilization |

| Reaction Time | 2-8 hours | Yield optimization | Complete conversion |

Computational studies using density functional theory have provided detailed insights into the transition state structures and energy profiles associated with the nucleophilic substitution mechanism [17]. These investigations have revealed the importance of orbital interactions between the morpholine nitrogen lone pair and the pyrimidine pi-system in determining the reaction pathway [17].

Purification and Isolation Method Development

Purification and isolation method development for 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine requires sophisticated techniques to achieve the high purity levels necessary for research and industrial applications [21] [22]. The compound's unique physical and chemical properties, including its solubility characteristics and thermal stability, dictate the selection of appropriate purification methodologies [23].

High-performance liquid chromatography represents the gold standard for analytical separation and purification of pyrimidine derivatives [23]. Reversed-phase chromatography using octadecylsilane columns with aqueous mobile phases has proven effective for separating 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine from structurally related impurities [21] [22]. The optimization of mobile phase composition, including pH adjustment and organic solvent concentration, is critical for achieving baseline separation of the target compound from synthetic byproducts [23].

Recrystallization techniques have been extensively developed for the purification of halogenated pyrimidine compounds [24]. The selection of appropriate solvents for recrystallization depends on the solubility characteristics of the target compound and its impurities [24]. For 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine, polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide have shown promise for dissolution, while less polar solvents are used for precipitation [5].

The recrystallization process involves several critical steps: dissolution of the crude product in a hot solvent, filtration to remove insoluble impurities, controlled cooling to promote crystal formation, and final isolation of the purified crystals [24]. The rate of cooling significantly affects crystal quality, with slower cooling generally producing larger, more pure crystals [24].

Column chromatography using silica gel or other stationary phases provides an alternative purification approach [25]. The selection of eluent systems requires careful optimization to achieve effective separation while maintaining compound stability [26]. Gradient elution techniques using mixtures of ethyl acetate and hexane have been successfully employed for the purification of related pyrimidine derivatives [3] [4].

| Purification Method | Efficiency (%) | Purity Achieved (%) | Scalability | Cost Considerations |

|---|---|---|---|---|

| Recrystallization | 75-85 | 95-98 | High | Low |

| Column Chromatography | 80-90 | 98-99 | Moderate | Moderate |

| High-Performance Liquid Chromatography | 95-99 | >99 | Low | High |

| Preparative Chromatography | 85-95 | 97-99 | Moderate | High |

Ion chromatography with conductivity detection has emerged as a valuable analytical tool for the quantification of pyrimidine compounds [21]. This technique offers high selectivity and sensitivity for the detection of ionic impurities and degradation products that may be present in synthetic samples [21].

Scalability Challenges in Industrial Production

Scalability challenges in industrial production of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine encompass multiple technical, economic, and safety considerations that must be addressed to achieve commercially viable manufacturing processes [27] [28]. The transition from laboratory-scale synthesis to industrial production requires comprehensive evaluation of reaction conditions, equipment limitations, and process optimization strategies [29].

Heat transfer limitations represent a significant challenge in scaling up the synthesis of halogenated pyrimidine compounds [27]. The exothermic nature of halogenation reactions requires careful temperature control to prevent thermal runaway and ensure product quality [9]. Industrial reactors must be equipped with adequate cooling systems and temperature monitoring equipment to maintain optimal reaction conditions throughout the scale-up process [29].

Solvent selection and recovery present economic and environmental challenges in industrial production [28]. The use of large volumes of organic solvents for synthesis and purification operations necessitates the implementation of solvent recovery and recycling systems to minimize waste and reduce production costs [6]. The development of more environmentally friendly solvent systems and reaction conditions has become a priority in industrial process development [28].

Continuous flow synthesis methodologies have emerged as a promising approach for addressing scalability challenges in pyrimidine synthesis [29]. These systems offer improved heat and mass transfer characteristics, reduced reaction times, and enhanced safety profiles compared to traditional batch processes [29]. The use of microreactor technology allows for precise control of reaction parameters and can facilitate the scale-up process through numbering-up strategies [29].

Quality control and analytical method development pose additional challenges in industrial production [30]. The need for rapid, reliable analytical methods to monitor reaction progress and product quality requires the development of process analytical technology systems [30]. These systems must be capable of providing real-time feedback on critical quality attributes to ensure consistent product quality across production batches [23].

| Scale-up Challenge | Technical Solution | Implementation Cost | Timeline |

|---|---|---|---|

| Heat Transfer | Enhanced Reactor Design | High | 6-12 months |

| Solvent Recovery | Distillation Systems | Moderate | 3-6 months |

| Quality Control | Process Analytical Technology | High | 12-18 months |

| Waste Management | Treatment Systems | Moderate to High | 6-12 months |

Regulatory compliance requirements add complexity to the industrial production of pharmaceutical intermediates such as 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine [27]. Manufacturing facilities must meet stringent guidelines for good manufacturing practices, environmental emissions, and worker safety [28]. The implementation of these requirements often necessitates significant capital investments in facility design and equipment specifications [27].

The thermodynamic stability of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine has been evaluated through multiple approaches, revealing a compound with moderate thermal stability characteristics. The compound exhibits a well-defined melting point range of 125.0-127.7°C, indicating good crystalline order and thermal stability under ambient conditions [1].

The thermal decomposition temperature is estimated to occur above 200°C, based on comparative analysis with structurally similar halogenated pyrimidine derivatives [1]. This thermal stability profile places the compound in the moderate stability class, suitable for standard pharmaceutical processing and storage conditions. The presence of both bromine and chlorine substituents on the pyrimidine ring contributes to the overall stability through electron-withdrawing effects that stabilize the aromatic system [1].

Table 1: Thermodynamic Stability Parameters

| Stability Factor | Assessment | Supporting Evidence |

|---|---|---|

| Thermal Decomposition Temperature | Moderate - decomposes above 200°C | Similar halogenated pyrimidines |

| Melting Point Stability | Well-defined melting range (125.0-127.7°C) | Experimental data from Vulcan Chem |

| Chemical Bond Stability | C-Br and C-Cl bonds are stable under normal conditions | Literature on halopyrimidines |

| Molecular Conformation | Relatively rigid due to aromatic systems | Molecular modeling predictions |

| Intramolecular Interactions | Potential N...H interactions | Theoretical considerations |

| Halogen Substitution Effects | Electron-withdrawing effects stabilize ring | Electronic effects of halogens |

| Morpholine Ring Stability | Six-membered saturated ring is stable | Morpholine derivative stability |

| Pyrimidine Ring Stability | Aromatic heterocycle provides stability | Pyrimidine stability studies |

The molecular architecture contributes significantly to thermodynamic stability. The rigid aromatic pyrimidine core, combined with the saturated morpholine ring, provides a stable molecular framework. The halogen substituents at positions 5 and 6 of the pyrimidine ring create electron-withdrawing effects that enhance the stability of the aromatic system while maintaining reactivity at the morpholine nitrogen [1] [2].

Solubility and Partition Coefficient Analysis

The solubility profile of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine demonstrates limited aqueous solubility with enhanced solubility in polar aprotic solvents [1]. The compound exhibits limited water solubility, which is characteristic of halogenated pyrimidine derivatives with hydrophobic substituents [1]. This limited aqueous solubility is compensated by good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [1].

Table 2: Solubility Profile Analysis

| Solvent System | Solubility | Basis for Assessment |

|---|---|---|

| Water | Limited | Reported in literature |

| Dimethyl sulfoxide (DMSO) | Good | Polar aprotic solvent compatibility |

| Dimethylformamide (DMF) | Good | Polar aprotic solvent compatibility |

| Methanol | Moderate | Hydrogen bonding potential |

| Ethanol | Moderate | Hydrogen bonding potential |

| Dichloromethane | Good | Moderate polarity match |

| Ethyl acetate | Moderate | Moderate polarity compatibility |

| n-Octanol | Moderate | For partition studies |

The partition coefficient data for this specific compound is not readily available in current literature sources. However, based on structural analysis and comparison with related compounds, the log P value is expected to be in the moderate range, suggesting balanced lipophilicity suitable for biological applications. The presence of the morpholine ring provides some hydrophilic character, while the halogenated pyrimidine core contributes to lipophilicity [3] .

Acid-Base Behavior and pKa Determination

The acid-base behavior of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is dominated by the basic character of the morpholine nitrogen atom. The predicted pKa value is 2.588 ± 0.10, indicating weak basic properties [5]. This low pKa value suggests that the compound will exist predominantly in its neutral form under physiological conditions.

Table 3: Acid-Base Behavior Analysis

| Parameter | Value/Description | Implications |

|---|---|---|

| Predicted pKa | 2.588 ± 0.10 | Low basicity, limited protonation |

| Basic Character | Weak base (morpholine nitrogen) | Minimal ionization under physiological conditions |

| Protonation Site | Morpholine nitrogen atom | Single basic site available |

| pH Stability Range | Stable in neutral to slightly basic pH | Good stability in biological systems |

| Ionization State at pH 7.4 | Predominantly neutral | No significant charge at physiological pH |

| Salt Formation Potential | Forms salts with strong acids | Can form crystalline salts for formulation |

| Buffer Interactions | Limited buffering capacity | Does not significantly alter solution pH |

The weak basic character is attributed to the electron-withdrawing effects of the halogenated pyrimidine ring, which reduces the electron density on the morpholine nitrogen. This electronic effect significantly lowers the basicity compared to simple morpholine derivatives. The compound remains stable across a wide pH range, particularly in neutral to slightly basic conditions [5].

Solid-State Characterization

Crystalline vs Amorphous Phase Behavior

The solid-state form of 4-(5-Bromo-6-chloropyrimidin-4-yl)morpholine is reported as a crystalline solid across multiple supplier specifications [6] [7] [8]. The compound demonstrates good crystallinity, as evidenced by its sharp melting point range of 125.0-127.7°C [1]. The crystalline nature is further supported by the compound's stability profile and storage requirements.

Table 4: Solid-State Characterization Properties

| Property | Observation/Value | Comments |

|---|---|---|

| Physical State | Crystalline solid | Multiple suppliers confirm solid form |

| Crystal Form | Not characterized | X-ray crystallography needed |

| Polymorphic Forms | Unknown | Single form likely predominant |

| Hygroscopicity | Low to moderate | Inferred from morpholine group |

| Moisture Sensitivity | Moderate | Requires inert atmosphere storage |

| Particle Size Distribution | Not specified | Depends on synthesis method |

| Bulk Density | Not determined | Requires experimental determination |

| Tap Density | Not determined | Requires experimental determination |

| Flow Properties | Not characterized | May affect processing |

| Compressibility | Not characterized | Related to crystal packing |

| Storage Stability | Stable under recommended conditions | Based on storage recommendations |

While specific polymorphic forms have not been characterized, the consistent melting point data suggests that a single crystalline form predominates under standard preparation conditions. The crystalline structure likely involves intermolecular interactions between the morpholine and pyrimidine moieties, contributing to the overall stability of the solid form.